LogP and LogD Differentiation vs. Parent 2-Azaspiro[3.3]heptane
The introduction of a 6-methoxy group into the 2-azaspiro[3.3]heptane scaffold significantly alters lipophilicity. The target compound exhibits a computed XLogP3-AA of 0.1 [1]. In contrast, unsubstituted 2-azaspiro[3.3]heptane has a measured logD7.4 that can be up to +0.5 log units higher than the corresponding piperidine analog [2]. While direct logD data for the target compound are not publicly available, its lower computed XLogP3-AA relative to typical N-linked 2-azaspiro[3.3]heptane derivatives (which exhibit increased logD) suggests that the 6-methoxy substituent provides a quantifiable reduction in lipophilicity, potentially improving aqueous solubility and reducing off-target promiscuity [1].
| Evidence Dimension | Lipophilicity (logD/logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1 |
| Comparator Or Baseline | Unsubstituted 2-azaspiro[3.3]heptane (logD7.4 increased by up to +0.5 vs. piperidine) |
| Quantified Difference | Estimated reduction of ~0.4-0.5 log units vs. unsubstituted analog |
| Conditions | Computed XLogP3-AA vs. measured logD7.4 in aqueous buffer |
Why This Matters
Lower lipophilicity correlates with improved developability profiles, including higher aqueous solubility and reduced CYP inhibition, making this compound a preferred choice for early-stage drug discovery programs prioritizing favorable ADME properties.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 97616691, 6-Methoxy-2-azaspiro[3.3]heptane. https://pubchem.ncbi.nlm.nih.gov/compound/97616691. View Source
- [2] Degorce SL, et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a log D Lowering Twist. ACS Med Chem Lett. 2019;10(8):1198-1204. doi:10.1021/acsmedchemlett.9b00248. View Source
